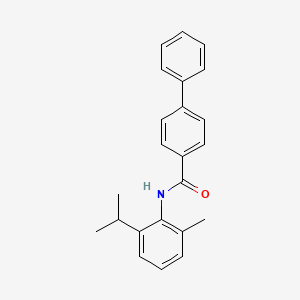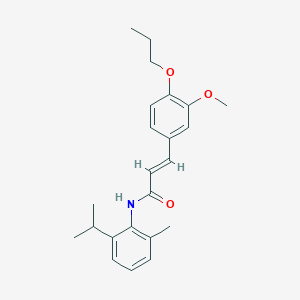
N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide
Vue d'ensemble
Description
N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide, also known as IPPB, is a chemical compound that belongs to the class of selective PPARα agonists. It has been extensively studied for its potential therapeutic applications in various diseases such as dyslipidemia, atherosclerosis, and diabetes.
Mécanisme D'action
N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide exerts its pharmacological effects through the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide binds to the ligand-binding domain of PPARα, leading to a conformational change that allows the recruitment of coactivators and subsequent transcriptional activation of target genes.
Biochemical and Physiological Effects
N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide has been shown to improve lipid metabolism by increasing fatty acid oxidation and reducing triglyceride synthesis and secretion. It also reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes. N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide enhances insulin sensitivity by promoting glucose uptake and utilization in peripheral tissues and reducing hepatic glucose production.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, making it a cost-effective research tool. However, N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity evaluations are necessary to ensure the safety and efficacy of N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide in laboratory experiments.
Orientations Futures
Include the identification of novel PPARα agonists with improved pharmacokinetic and pharmacodynamic properties, the investigation of the molecular mechanisms underlying N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide's effects on lipid metabolism and inflammation, and the evaluation of N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide's efficacy and safety in preclinical and clinical studies. N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide may also be used as a research tool to study the role of PPARα in various diseases and to develop new therapeutic strategies targeting this nuclear receptor.
Conclusion
In conclusion, N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide is a selective PPARα agonist that has been extensively studied for its potential therapeutic applications in various diseases. N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide exerts its pharmacological effects through the activation of PPARα, leading to the regulation of genes involved in lipid metabolism, inflammation, and glucose homeostasis. N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, careful dose-response studies and toxicity evaluations are necessary to ensure the safety and efficacy of N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide in laboratory experiments. Future research directions include the identification of novel PPARα agonists with improved pharmacokinetic and pharmacodynamic properties and the evaluation of N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide's efficacy and safety in preclinical and clinical studies.
Applications De Recherche Scientifique
N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various diseases such as dyslipidemia, atherosclerosis, and diabetes. It has been shown to improve lipid metabolism, reduce inflammation and oxidative stress, and enhance insulin sensitivity. N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide has also been investigated for its potential use in the treatment of cancer, neurodegenerative diseases, and liver diseases.
Propriétés
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(2)18-12-7-9-16(3)20(18)21-19(22)13-8-14-23-17-10-5-4-6-11-17/h4-7,9-12,15H,8,13-14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBEPYGOSSADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364409 | |
| Record name | ST50186028 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6141-45-3 | |
| Record name | ST50186028 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751230.png)
![methyl [5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751238.png)
![methyl [5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751254.png)
![methyl [5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751258.png)
![methyl [5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751260.png)
![methyl [5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751267.png)
![methyl (5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3751273.png)
![[5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3751278.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3751292.png)


![methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate](/img/structure/B3751324.png)
![4-chloro-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751331.png)
![2-chloro-5-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751333.png)